1-[(2-Methylpropyl)sulfanyl]propan-2-one
Description
General Significance of Organosulfur Compounds in Chemical Research
Organosulfur compounds, a class of organic substances containing carbon-sulfur bonds, are fundamental to diverse areas of scientific research and are ubiquitous in nature. britannica.comwikipedia.org They are found in a vast range of environments, from interstellar space to deep oceans. britannica.com In biology, sulfur is a vital element, and organosulfur compounds are integral components of essential molecules like the amino acids cysteine and methionine, coenzymes, and vitamins such as biotin (B1667282) and thiamin. britannica.comwikipedia.org The unique chemical properties of sulfur, including its various oxidation states and its ability to form stable bonds with carbon, contribute to the functional diversity of these molecules. nih.gov
In medicinal chemistry, organosulfur compounds are prominent in many therapeutic agents, including the famed penicillin and sulfa antibiotics. wikipedia.orgjmchemsci.com Their biological activities are extensive, with research suggesting roles in protecting cells from oxidative damage and potentially inducing apoptosis in cancer cells. nih.govwisdomlib.org Furthermore, these compounds are invaluable in synthetic organic chemistry, where they serve as versatile reagents and intermediates for creating new and complex molecules. britannica.comjmchemsci.com The distinct, often potent odors associated with low-valent organosulfur compounds like thiols and sulfides are also significant, playing roles from defensive secretions in animals to the characteristic aromas of foods like garlic and onions. britannica.comwikipedia.org
Chemical Classifications and Structural Attributes of Sulfanyl-Substituted Ketones
Sulfanyl-substituted ketones, also known as ketosulfides or thioether ketones, are a subclass of organosulfur compounds characterized by the presence of both a ketone (carbonyl, C=O) group and a sulfide (B99878) (thioether, C-S-C) group within the same molecule. jmchemsci.com Their classification is typically based on the position of the sulfur atom relative to the carbonyl carbon.
α-Sulfanyl ketones feature the sulfur atom bonded to the carbon atom immediately adjacent to the carbonyl group (the α-carbon).
β-Sulfanyl ketones have the sulfur atom attached to the second carbon from the carbonyl group (the β-carbon).
γ-Sulfanyl ketones have the sulfur atom on the third carbon (the γ-carbon).
The structural attributes of these compounds are dictated by the interplay of their two functional groups. The carbonyl group is strongly polarized, rendering the carbonyl carbon electrophilic. masterorganicchemistry.com The sulfide group, while less basic than an ether, contains a sulfur atom with lone pairs of electrons, allowing it to exhibit nucleophilic character or undergo oxidation to form sulfoxides and sulfones. rsc.org The proximity of these two groups in α- and β-sulfanyl ketones can lead to unique reactivity and intramolecular interactions not observed in molecules where the functional groups are distant.
Positioning of 1-[(2-Methylpropyl)sulfanyl]propan-2-one within Current Organic and Analytical Chemistry Landscapes
This compound (CAS No. 26728-61-0) is an α-sulfanyl ketone. sigmaaldrich.comchemicalregister.com Its structure consists of an acetone (B3395972) core where one of the α-hydrogens is substituted with an isobutylthio group. Within the landscape of organic chemistry, this compound is primarily positioned as a synthetic intermediate or a building block. Its commercial availability from various chemical suppliers indicates its utility in laboratory-scale synthesis. sigmaaldrich.comchemicalregister.com
The molecule itself is not the subject of extensive, high-profile research. Instead, its value lies in its potential for constructing more complex molecules. The sulfide moiety can be oxidized, and the ketone group can participate in a wide array of classic carbonyl reactions, such as aldol (B89426) condensations, reductions, or reductive aminations. This dual functionality makes it a useful component for introducing both sulfur and a carbonyl or hydroxyl group into a larger molecular framework.
Emerging Research Trajectories in Ketosulfide Systems
Current research involving ketosulfide systems is largely focused on the development of novel and efficient synthetic methodologies. nih.gov A significant trajectory is the creation of controllable protocols for synthesizing β-sulfanyl ketones that bypass the need to prepare α,β-unsaturated carbonyl compounds in advance, streamlining the synthetic process. nih.gov These methods are often designed to be compatible with a diverse array of functional groups. nih.gov
Another key research area is the synthesis of γ-keto sulfones, which are valuable structural motifs in a number of biologically active molecules. rsc.org Modern approaches in this field emphasize environmentally friendly characteristics, such as the development of metal-free, acid-mediated reactions that proceed under mild conditions with high yields. rsc.org The application of these synthesized ketosulfides and keto sulfones as reactive intermediates in more complex transformations, including cycloaddition reactions for building cyclic systems, remains an active and important area of investigation in synthetic organic chemistry. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropylsulfanyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c1-6(2)4-9-5-7(3)8/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBCXJLZLMQZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization
Direct Synthetic Routes to 1-[(2-Methylpropyl)sulfanyl]propan-2-one
Direct synthetic routes to α-thio ketones are prized for their efficiency and atom economy. Several key strategies have emerged as powerful tools for the construction of the this compound scaffold.
Thiol-Ketone Condensation and Alkylation Strategies
A foundational approach to α-thio ketones involves the reaction of a thiol with a ketone. This can be achieved through various strategies, including the nucleophilic substitution of α-halo ketones with a thiol. For the synthesis of this compound, this would typically involve the reaction of 2-methylpropane-1-thiol with a 1-halopropan-2-one, such as 1-chloropropan-2-one. The reaction proceeds via an SN2 mechanism, where the thiolate anion displaces the halide.
Alternatively, the direct α-sulfenylation of a ketone enolate with a sulfenylating agent provides another route. In this case, the enolate of propan-2-one could be generated using a suitable base and then reacted with an electrophilic sulfur species derived from 2-methylpropane-1-thiol.
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| 2-Methylpropane-1-thiol | 1-Halopropan-2-one | Nucleophilic Substitution | This compound |
| Propan-2-one (as enolate) | Electrophilic sulfur reagent | α-Sulfenylation | This compound |
Sulfur-Mediated Difunctionalization of Alkyne Precursors to α-Thio Ketones
A more contemporary and powerful strategy involves the sulfur-mediated difunctionalization of alkynes. This method allows for the one-pot synthesis of α-heterosubstituted ketones, including α-thio ketones. The general approach involves the activation of a sulfoxide (B87167) with an anhydride, such as triflic anhydride, which is then attacked by an alkyne. The resulting intermediate can then be hydrolyzed to an α-sulfonium ketone, which subsequently undergoes nucleophilic substitution with a thiol. rsc.orgnih.govresearchgate.net
For the synthesis of this compound, a suitable internal alkyne precursor would be reacted with an activated sulfoxide, followed by hydrolysis and reaction with 2-methylpropane-1-thiol. This method offers a high degree of control and can be applied to a variety of substrates. rsc.orgnih.govresearchgate.net
Optimized Reaction Conditions and Catalytic Systems for Preparation
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For thiol-ketone condensation reactions, the choice of base and solvent is critical. A non-nucleophilic base is often preferred to avoid side reactions. In the case of sulfur-mediated difunctionalization, the nature of the sulfoxide and the activating agent, as well as the reaction temperature and time, must be carefully controlled.
Catalytic systems have also been developed to improve the efficiency of α-thio ketone synthesis. For instance, transition-metal-free methods are gaining traction due to their environmental benefits. nih.govresearchgate.net Mechanochemical approaches, such as ball milling, have also been explored for the synthesis of related α,α-amino thioketones, offering a solvent-free and often catalyst-free alternative. nih.gov
| Parameter | Thiol-Ketone Condensation | Sulfur-Mediated Difunctionalization |
| Catalyst/Reagent | Base (e.g., K₂CO₃, NaH) | Activated Sulfoxide (e.g., Diphenyl sulfoxide + Tf₂O) |
| Solvent | Aprotic solvents (e.g., THF, DMF) | Dichloromethane, Acetonitrile (B52724) |
| Temperature | Room temperature to reflux | Low temperature to room temperature |
| Key Intermediates | Thiolate, Enolate | Sulfonium (B1226848) vinyl triflate, α-Sulfonium ketone |
Regioselective and Chemoselective Synthesis Approaches
Regioselectivity and chemoselectivity are paramount in the synthesis of complex molecules. In the context of this compound, regioselectivity refers to the specific placement of the sulfanyl (B85325) group at the α-position of the ketone. Chemoselectivity involves the selective reaction of the thiol with the ketone functionality in the presence of other reactive groups.
The sulfur-mediated difunctionalization of unsymmetrical alkynes can present regioselectivity challenges. The choice of substituents on the alkyne and the reaction conditions can influence which carbon atom is functionalized. Careful tuning of these parameters is necessary to achieve the desired regiochemical outcome. Similarly, in molecules with multiple electrophilic sites, chemoselective sulfenylation can be achieved by controlling the reactivity of the nucleophilic thiol and the electrophilic centers.
Enantioselective Synthesis of Chiral Derivatives and Analogs
The development of enantioselective methods for the synthesis of chiral α-thio ketones and their derivatives is of great interest, as these compounds are valuable building blocks for asymmetric synthesis.
Asymmetric Reduction of Sulfanyl Ketones
One of the most common methods for accessing chiral derivatives of α-thio ketones is through the asymmetric reduction of the ketone functionality to a secondary alcohol. This transformation introduces a new stereocenter, and controlling its configuration is a key challenge. A variety of catalytic systems have been developed for the enantioselective reduction of ketones, including those based on transition metals and organocatalysts. wikipedia.orgrsc.orgsigmaaldrich.com
For a derivative of this compound, this would involve the reduction of the carbonyl group to a hydroxyl group, yielding a chiral 1-[(2-methylpropyl)sulfanyl]propan-2-ol. The choice of a chiral catalyst, such as a ruthenium- or rhodium-based complex with a chiral ligand, can provide high levels of enantioselectivity. wikipedia.org Oxazaborolidine catalysts are also effective for the asymmetric reduction of ketones. rsc.org
| Reduction Method | Catalyst/Reagent | Product Stereochemistry |
| Asymmetric Transfer Hydrogenation | [Ru(p-cymene)Cl₂]₂ with a chiral ligand | (R)- or (S)-alcohol |
| Catalytic Hydrogenation | Rh(I) or Ru(II) with chiral phosphine (B1218219) ligands | (R)- or (S)-alcohol |
| Organocatalytic Reduction | Chiral oxazaborolidine | (R)- or (S)-alcohol |
The development of these advanced synthetic methodologies provides chemists with a powerful toolkit for the preparation of this compound and its chiral derivatives. These methods offer high levels of control over the structure and stereochemistry of the final products, enabling their use in a wide range of applications in organic synthesis.
An in-depth examination of the chemical compound This compound reveals a molecule with significant potential in advanced synthetic methodologies and diverse chemical derivatizations. As a β-ketosulfide, its structure, featuring a ketone functional group and a sulfide (B99878) linkage, provides multiple reactive sites for sophisticated chemical transformations. This article explores the advanced synthetic strategies and functionalization pathways relevant to this compound and its structural class, focusing on stereoselective synthesis and the chemical behavior of its ketone moiety.
Fundamental Chemical Reactivity and Mechanistic Investigations
Reaction Pathways and Intermediate Characterization
The reactivity of 1-[(2-Methylpropyl)sulfanyl]propan-2-one is characterized by the distinct and combined reactions of its sulfanyl (B85325) and carbonyl moieties.
Nucleophilic and Electrophilic Reactions of the Sulfanyl Group
The sulfur atom in the thioether linkage possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity is a central feature of its reactivity profile.
Nucleophilic Reactions: The sulfur atom can act as a nucleophile, attacking various electrophiles. A primary example is its reaction with alkyl halides in an SN2 fashion to form sulfonium (B1226848) salts. chemistrysteps.com Thiolates, the conjugate bases of thiols, are excellent nucleophiles and are often used to synthesize thioethers like the title compound. The sulfur in this compound is similarly nucleophilic and can participate in further alkylation or acylation reactions under appropriate conditions.
Electrophilic Reactions: While the sulfur atom is primarily nucleophilic, the molecule as a whole contains electrophilic centers, most notably the carbonyl carbon. The carbon atoms of the isobutyl group and the propanone backbone are also susceptible to radical abstraction under specific conditions.
A general representation of the sulfanyl group's nucleophilicity is its reaction to form a sulfonium ion:
R-S-R' + R''-X → [R-S(R'')(R')]+X⁻
Where R and R' are the alkyl groups of the thioether, and R''-X is an electrophile like an alkyl halide.
Mechanisms of Carbonyl Reactivity (e.g., Addition, Condensation)
The ketone's carbonyl group is a key reactive site, characterized by an electrophilic carbon and a nucleophilic oxygen. Its reactivity is influenced by the adjacent thioether group.
Nucleophilic Addition: The primary reaction of the carbonyl group is nucleophilic addition. Organometallic reagents like Grignards or organolithiums can attack the electrophilic carbonyl carbon. nih.govacs.org However, the reactivity of ketones can be different from that of thioketones; for instance, reactions with organolithium reagents typically lead to addition to the C=O bond, whereas thioketones can undergo a variety of reactions. nih.govacs.org
Condensation Reactions: The α-protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as aldol (B89426) condensations, with other carbonyl-containing compounds. The presence of the sulfur atom can influence the pKa of these α-protons.
Formation of Thioacetals: Ketones and aldehydes react with thiols to form thioacetals, which are valuable protecting groups in organic synthesis. chemistrysteps.com While this compound is not a thiol, its carbonyl group can react with external thiols to form the corresponding dithioacetal.
Redox Chemistry of the Sulfur Atom
The sulfur atom in a thioether exists in the -2 oxidation state and can be readily oxidized to higher oxidation states. chemistrysteps.com This is a fundamental aspect of its chemistry, distinguishing it from its oxygen analog (ether), which is generally resistant to oxidation.
Oxidation to Sulfoxide (B87167): Mild oxidizing agents, such as hydrogen peroxide or peroxy acids (e.g., m-CPBA), can oxidize the sulfide (B99878) to a sulfoxide. In this reaction, the sulfur atom's oxidation state changes from -2 to 0.
Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of the oxidant can further oxidize the sulfoxide to a sulfone, where the sulfur atom achieves a +2 oxidation state. chemistrysteps.com Sulfones are important functional groups in various fields, including medicinal chemistry. nih.gov
The general pathway for the oxidation of a thioether is as follows:
R-S-R' --[O]--> R-S(O)-R' (Sulfoxide) --[O]--> R-S(O)₂-R' (Sulfone)
The redox potential of these transformations makes thioethers useful as reducing agents in certain synthetic procedures, such as in the workup of ozonolysis reactions. chemistrysteps.com
Reaction Kinetics and Thermodynamic Studies
Reaction Kinetics: The rates of reaction are influenced by several factors. For nucleophilic attack on the carbonyl group, steric hindrance around the carbonyl and the attacking nucleophile is significant. For reactions involving the sulfanyl group, the nucleophilicity of the sulfur and the electrophilicity of the reaction partner are key. Kinetic studies on hydrogen abstraction from sulfides have been used to develop group additivity models to predict Arrhenius parameters. rsc.org
Thermodynamic Properties: The thermodynamic stability of the compound is influenced by bond energies and intramolecular interactions. The introduction of a thioether linkage in place of an ether in polymers like poly(ether-ketone)s can alter thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm). ntu.edu.tw For instance, the greater flexibility of the thioether bond and the larger size of the sulfur atom compared to oxygen can disrupt crystal packing and lower the melting point. ntu.edu.tw A recent (2025) study on other thio-ether-ketones explored their structural characteristics and the role of intra- and intermolecular hydrogen bonding using DFT calculations, highlighting weak C-H···S interactions. nih.govresearchgate.net
The following table provides a qualitative overview of the expected reactivity.
| Functional Group | Reaction Type | Key Reactants | Expected Product Class |
| Sulfanyl (Thioether) | Nucleophilic Substitution (SN2) | Alkyl Halides | Sulfonium Salt |
| Oxidation | Peroxy Acids (m-CPBA), H₂O₂ | Sulfoxide, Sulfone | |
| Carbonyl (Ketone) | Nucleophilic Addition | Grignard Reagents, Organolithiums | Tertiary Alcohol |
| Condensation (via enolate) | Aldehydes, Ketones (with base) | β-Hydroxy Ketone | |
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | |
| α-Methylene | Halogenation (basic/acidic) | Br₂, Cl₂ | α-Halo-α-sulfanyl ketone |
Detailed Mechanistic Elucidation
While specific mechanistic studies on this compound are absent from the literature, the mechanisms of its constituent functional groups are well-established.
Investigations into the Formation of Sulfenate Anions
Sulfenate anions (RS-O⁻) are reactive intermediates in sulfur chemistry. While more commonly discussed in the context of thiol or disulfide oxidation, their formation from α-keto sulfides under specific conditions, such as during certain rearrangements or eliminations, is mechanistically plausible, though not extensively documented for this specific substrate. The formation of sulfinyl anions from sulfinic acids is a known process, which can then be oxidized to a sulfonyl free radical. nih.gov The study of α-sulfonyl carbanions and their reactions also provides insight into the behavior of sulfur-containing compounds where a negative charge is localized on a carbon adjacent to a sulfur group. acs.org The generation of such intermediates from this compound would likely require a specific set of reagents designed to promote both enolate formation and subsequent rearrangement or fragmentation involving the C-S bond.
Probing Transition States in Key Transformations
Key transformations for this class of compounds include nucleophilic attack at the carbonyl carbon, enolate formation, and reactions at the sulfur atom.
Nucleophilic Attack at the Carbonyl: The transition state for nucleophilic attack at the carbonyl carbon is influenced by the electronic and steric effects of the isobutylthio group. The sulfur atom's ability to stabilize adjacent positive charge may lower the energy of the transition state compared to simple ketones.
Enolate Formation: The formation of an enolate is a critical step in many reactions of ketones. For this compound, the acidity of the α-protons is influenced by both the carbonyl group and the adjacent sulfur. The transition state for enolization involves the removal of a proton from the α-carbon, and its structure can be probed using kinetic isotope effects.
Reactions at Sulfur: The sulfur atom can act as a nucleophile, though its reactivity is tempered by the adjacent carbonyl group. In reactions such as alkylation or oxidation at the sulfur center, the transition state will involve the formation of a sulfonium ion intermediate.
Isotope Effect Studies on Reaction Mechanisms
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by observing changes in reaction rates upon isotopic substitution. nih.govresearchgate.netlibretexts.org For this compound, KIE studies could provide detailed information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. dalalinstitute.com
Deuterium (B1214612) Isotope Effects (kH/kD): Replacing the α-protons with deuterium would allow for the study of reactions where C-H bond cleavage is rate-determining, such as enolization. acs.org A significant primary kinetic isotope effect (typically kH/kD > 2) would indicate that the C-H bond is broken in the transition state. researchgate.netacs.orglibretexts.org Studies on the enolization of isobutyrophenone, a related ketone, have shown substrate isotope effects (kH/kD) of 6.2, which is consistent with the accepted mechanism for this process. researchgate.net Secondary kinetic isotope effects, where the isotope is not directly involved in bond breaking, can provide information about changes in hybridization at the α-carbon. libretexts.orglibretexts.org
Heavy Atom Isotope Effects: The use of heavier isotopes of sulfur (³⁴S) or carbon (¹³C) could elucidate the mechanisms of reactions involving the sulfur atom or the carbonyl group. libretexts.orglibretexts.org For example, a ¹³C KIE at the carbonyl carbon could distinguish between different mechanisms of nucleophilic addition. These effects are generally smaller than deuterium KIEs. libretexts.orglibretexts.org
While direct KIE studies on this compound have not been reported, the principles established from studies on other ketones and thioethers provide a framework for predicting and interpreting such effects. acs.orgresearchgate.netacs.orgresearchgate.net
Role of Catalysts in Direct Deaminative Coupling and Alkylation
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. For this compound, catalytic methods could be employed for various coupling and alkylation reactions.
Alkylation: The α-position of this compound is a prime site for alkylation via its enolate. While traditional methods use strong bases, catalytic asymmetric alkylation of related α-keto acids has been achieved using biocatalysts. repec.orgnih.govescholarship.orgnih.gov For instance, engineered methyltransferases have been used for the enantioselective methylation, ethylation, and allylation of α-keto acids. repec.orgnih.govescholarship.orgnih.gov Iron(III) chloride has been shown to catalyze the decarboxylative alkylation of β-keto acids with N-benzylic or N-allylic sulfonamides. rsc.org
Coupling Reactions: The thioether moiety offers opportunities for cross-coupling reactions. Palladium-catalyzed cross-coupling of thiols with aryl halides is a well-established method for forming C-S bonds. organic-chemistry.org While this is typically for the synthesis of thioethers, related catalytic systems could potentially be adapted for reactions of this compound. Direct oxidative coupling of thiols with benzylic ethers has been achieved without the use of metals or bases. rsc.org
Direct Deaminative Coupling: This is a more novel transformation. Photocatalytic methods have been developed for the C(sp³)-C(sp³) cross-coupling of primary amines via denitrogenation of in situ generated diazenes. nih.gov While not directly applied to α-sulfanyl ketones, this demonstrates the potential for modern catalytic methods to achieve challenging transformations.
Stability and Transformation Under Varied Chemical Conditions
The stability of this compound is a critical consideration for its handling, storage, and application. The presence of both a thioether and a ketone functional group means it is susceptible to hydrolysis, oxidation, and thermal degradation.
Hydrolytic Stability and Degradation Pathways
The hydrolytic stability of this compound will be dependent on pH and temperature.
Acidic Conditions: Under acidic conditions, the carbonyl oxygen can be protonated, activating the carbonyl group towards nucleophilic attack by water. However, the C-S bond of the thioether is generally stable to acid-catalyzed hydrolysis.
Basic Conditions: In basic media, the primary degradation pathway is likely to be initiated by the formation of an enolate. While this is a reversible process, prolonged exposure to strong base could lead to condensation reactions or other rearrangements.
Degradation Products: Hydrolysis of the thioether bond, if it occurs, would yield isobutyl mercaptan and acetone (B3395972). Studies on the decomposition of the organosulfur compound thimerosal (B151700) in aqueous solution have shown that it hydrolyzes to thiosalicylic acid and ethylmercuric hydroxide. nih.gov Research on α-ketoacyl peptides has indicated that the α-keto group can catalyze the hydrolysis of the adjacent peptide bond. nih.gov This suggests that the keto group in this compound might influence the stability of the C-S bond.
| Condition | Potential Degradation Products |
| Acidic Hydrolysis | Isobutyl mercaptan, Acetone |
| Basic Hydrolysis | Condensation products |
| General Hydrolysis | 2-Methylpropane-1-thiol, Propan-2-one |
This table presents potential degradation products based on the general reactivity of thioethers and ketones.
Oxidative Transformation Mechanisms
The sulfur atom in this compound is susceptible to oxidation. libretexts.org The oxidation of thioethers typically proceeds in a stepwise manner, first to a sulfoxide and then to a sulfone. masterorganicchemistry.comresearchgate.net
Oxidizing Agents: A variety of oxidizing agents can be used, with the product often depending on the strength of the oxidant. Mild oxidants like iodine can be used for specific transformations of thiols to disulfides. youtube.com Stronger oxidants such as hydrogen peroxide, peroxyacids (e.g., m-CPBA), or ozone are commonly used to oxidize thioethers. masterorganicchemistry.com
Mechanism: The oxidation of a thioether to a sulfoxide involves the nucleophilic attack of the sulfur atom on the oxidant. researchgate.net Further oxidation of the sulfoxide to the sulfone is also possible. researchgate.netrsc.org The mechanism of oxidation of aliphatic thioethers by hydroxyl radicals has been shown to be influenced by the presence of molecular oxygen. acs.org
Products: The primary oxidation products of this compound would be 1-[(2-Methylpropyl)sulfinyl]propan-2-one (the sulfoxide) and subsequently 1-[(2-Methylpropyl)sulfonyl]propan-2-one (the sulfone).
| Oxidizing Agent | Primary Product | Secondary Product |
| Hydrogen Peroxide (H₂O₂) | 1-[(2-Methylpropyl)sulfinyl]propan-2-one | 1-[(2-Methylpropyl)sulfonyl]propan-2-one |
| m-CPBA | 1-[(2-Methylpropyl)sulfinyl]propan-2-one | 1-[(2-Methylpropyl)sulfonyl]propan-2-one |
| Ozone (O₃) | 1-[(2-Methylpropyl)sulfinyl]propan-2-one | 1-[(2-Methylpropyl)sulfonyl]propan-2-one |
This table outlines the expected oxidation products with common oxidizing agents.
Thermal Stress Response and Degradation Products
Exposure to elevated temperatures can lead to the decomposition of this compound. The thermal stability of thioethers depends on their structure. researchgate.net
Decomposition Pathways: The primary thermal decomposition pathways for thioethers involve the cleavage of the C-S bonds. nih.gov For this compound, this could lead to the formation of various radical species. The pyrolysis of ethanethiol (B150549) has been shown to proceed through three main pathways, yielding ethyl and sulfanyl radicals, thioformaldehyde (B1214467) and a methyl radical, or ethene and hydrogen sulfide. nih.gov The thermal decomposition of dimethyl disulfide has been studied, with the initial step being the scission of the S-S bond. researchgate.netcdnsciencepub.com
Degradation Products: The thermal decomposition of this compound is expected to produce a complex mixture of products. Based on studies of related sulfur compounds, potential products include isobutene, hydrogen sulfide, and various smaller hydrocarbons. researchgate.netresearchgate.netacs.org The pyrolysis of thiophene, a stable aromatic sulfur compound, yields products such as acetylene, ethene, hydrogen sulfide, and carbon disulfide at very high temperatures. acs.org
| Temperature Range | Potential Degradation Products |
| Moderate (e.g., 150-300 °C) | Isobutene, Hydrogen sulfide, Propan-2-one, 2-Methylpropane-1-thiol |
| High (e.g., > 400 °C) | Smaller hydrocarbons (e.g., methane, ethene), Carbon disulfide |
This table provides a speculative overview of thermal degradation products based on studies of analogous sulfur compounds.
Advanced Theoretical and Computational Chemistry
Electronic Structure and Molecular Orbital Analysis
This area of study focuses on the arrangement of electrons within the molecule and how this dictates its chemical properties.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This calculation minimizes the energy of the molecule with respect to the positions of its nuclei, providing key information on bond lengths, bond angles, and dihedral angles. For 1-[(2-Methylpropyl)sulfanyl]propan-2-one, a DFT calculation, likely using a functional such as B3LYP and a basis set like 6-31G(d,p), would be the standard approach to predict its optimal structure. However, specific optimized coordinates and structural parameters for this compound are not present in published literature.
HOMO-LUMO Energy Gaps and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be calculated to quantify the molecule's reactive nature. Without specific calculations for this compound, these values remain undetermined.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and the nature of bonding within a molecule. It can identify and quantify hyperconjugative interactions, such as the donation of electron density from a filled bonding orbital to an empty antibonding orbital, which contribute to molecular stability. For this compound, NBO analysis would reveal the strength of interactions between the sulfur lone pairs, the carbonyl group, and the alkyl chains. This analysis provides a more nuanced picture of bonding than simple Lewis structures but requires dedicated computational studies that have not been performed for this molecule.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electrons in a molecule is rarely uniform, leading to regions of partial positive and negative charge. Calculating the electrostatic potential (ESP) and mapping it onto the electron density surface provides a visual representation of this charge distribution. The ESP map for this compound would likely show a region of negative potential (red) around the electronegative oxygen atom of the carbonyl group and the sulfur atom, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. Specific partial atomic charges and detailed ESP maps are contingent on computational studies that are not currently available.
Conformational Analysis and Dynamic Behavior
Molecules with single bonds can rotate, leading to different spatial arrangements of atoms known as conformers. Understanding the relative energies of these conformers is vital for predicting the molecule's predominant shape and its dynamic behavior.
Intermolecular Interaction Studies
Hydrogen Bonding and Chalcogen Bonding Interactions
Hydrogen Bonding:
The structure of this compound features a carbonyl group (C=O), which can act as a hydrogen bond acceptor. The oxygen atom possesses lone pairs of electrons and a partial negative charge, making it capable of forming hydrogen bonds with suitable donor molecules, such as water. youtube.com However, the compound itself lacks a hydrogen atom bonded to a highly electronegative atom, meaning it cannot act as a hydrogen bond donor. youtube.com Therefore, this compound does not form hydrogen bonds with itself; the primary intermolecular forces between its own molecules would be weaker dipole-dipole interactions and van der Waals forces. youtube.com
The sulfur atom in the thioether group is a significantly weaker hydrogen bond acceptor compared to oxygen. researchgate.net While sulfur can participate in weak hydrogen bonds, the strength of these interactions is considerably less than those involving oxygen. researchgate.net Theoretical studies on related sulfide (B99878) and ether complexes indicate that the binding energy of hydrogen bonds involving sulfur is slightly smaller than their oxygen analogs. researchgate.net
Chalcogen Bonding:
Chalcogen bonding is a non-covalent interaction involving a Group 16 element (like sulfur) acting as an electrophilic region (a σ-hole) that interacts with a nucleophilic region. researchgate.net Divalent sulfur atoms, as found in the thioether moiety of this compound, typically possess two σ-holes and can form up to two chalcogen bonds. researchgate.net
In the context of this molecule, the sulfur atom could potentially engage in chalcogen bonding, acting as a Lewis acid. The strength and geometry of such bonds are influenced by the substituents on the sulfur atom. Computational studies on various organosulfur compounds have been instrumental in characterizing the nature of chalcogen bonds, which are often driven by a combination of electrostatics, polarization, and orbital delocalization. researchgate.neted.ac.uk The interaction energy of chalcogen bonds can be moderate, and they play a role in the structural organization of molecules in the solid state and in biological systems. researchgate.net Without specific computational studies on this compound, the precise nature and strength of its potential chalcogen bonding interactions remain speculative.
Van der Waals and Other Non-Covalent Interactions
Van der Waals forces, which encompass London dispersion forces and dipole-dipole interactions, are fundamental to the intermolecular attractions in this compound. libretexts.org
Dipole-Dipole Forces: The presence of the polar carbonyl group (C=O) creates a permanent molecular dipole. This allows for dipole-dipole interactions, where the positive end of one molecule is attracted to the negative end of another. libretexts.org These forces are stronger than London dispersion forces for molecules of similar size.
Molecular Docking Simulations (focused on binding modes, not biological outcome)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, molecular docking simulations could be employed to understand its potential binding modes within the active site of a protein or other macromolecular target.
A typical molecular docking workflow involves:
Preparation of the Ligand and Receptor: The 3D structure of this compound (the ligand) and the target protein (the receptor) are prepared. This includes adding hydrogen atoms and assigning partial charges.
Docking Simulation: A docking algorithm samples a wide range of possible conformations and orientations of the ligand within the receptor's binding site.
Scoring: The different poses are then ranked using a scoring function that estimates the binding affinity.
The binding mode of this compound would be determined by the non-covalent interactions it can form with the amino acid residues in the binding pocket. These interactions could include:
Hydrogen Bonds: The carbonyl oxygen could act as a hydrogen bond acceptor with donor residues like arginine, glutamine, or serine. mdpi.com
Hydrophobic Interactions: The 2-methylpropyl group would likely favor interactions with nonpolar residues such as leucine, isoleucine, and valine.
Biochemical and Enzymatic Transformations Mechanistic Focus
Enzymatic Transformations of Sulfur-Containing Compounds
Enzymes, particularly from the oxidoreductase family, are capable of acting on both the ketone and sulfide (B99878) moieties of β-ketosulfides. The specificity and efficiency of these transformations depend heavily on the enzyme's origin and structure.
Substrate Specificity and Flexibility of Enzymes with Sulfanyl (B85325) Ketones
The utility of enzymes in synthetic chemistry is largely determined by their substrate specificity. While enzymes are known for high selectivity, many also exhibit a degree of promiscuity, accepting non-natural substrates. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), the enzymes responsible for ketone reduction, have been shown to act on a wide variety of ketone substrates. chemrxiv.org
Research on ketoreductase domains from modular polyketide synthases (PKSs) reveals that these enzymes can have broad substrate specificity. nih.gov Although often highly adapted to their natural polyketide intermediates, they can show significant activity towards alternative, non-polyketide substrates. nih.govnih.gov Studies involving a range of surrogate substrates have demonstrated that the specificity of these enzymes often aligns with that of KREDs from other systems. nih.gov This inherent flexibility is crucial for their application in biotechnology. For instance, various yeast strains and recombinant ADHs have been successfully used for the bioreduction of structurally related compounds like 1-(arylsulfanyl)propan-2-ones, underscoring the ability of these enzymes to accommodate sulfanyl ketone substrates. google.com The availability of a large number of isolated ketoreductases has expanded the toolbox for biocatalysis, making it a preferred method for ketone reductions due to the broad substrate range and high selectivity offered by these enzymes. chemrxiv.org
Enzymatic Reduction of the Ketone Moiety
The most prominent enzymatic transformation for sulfanyl ketones is the reduction of the carbonyl group to a secondary alcohol. This reaction is typically catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize a hydride donor, usually NADH or NADPH. The process is highly valued for its potential to create chiral centers with high enantiomeric purity. chemrxiv.orgmdpi.com
The enzymatic reduction of β-ketosulfides provides direct access to optically active β-hydroxy sulfides. Similarly, the reduction of related β-keto sulfones using ADHs is a well-established method for producing chiral β-hydroxy sulfones. nih.gov Research has demonstrated the enantiocomplementary bioreduction of substituted 1-(arylsulfanyl)propan-2-ones using both wild-type yeast strains and recombinant ADHs. These biocatalysts can achieve moderate to excellent conversions (60–99%) and produce the corresponding 1-(arylsulfanyl)propan-2-ols with very high enantiomeric excess (ee > 95%). google.com The use of specific ADHs, such as the one from Ralstonia sp. (RasADH), has proven effective in the highly selective reduction of diones, further illustrating the power of these enzymes. nih.gov
Oxidoreductase Activity on Sulfide Linkages
While the ketone group is a common target, the sulfide linkage itself can also be a substrate for enzymatic activity, specifically oxidation. A class of enzymes known as oxidoreductases can catalyze reactions on sulfur-containing groups, using various acceptors like NAD(P)+. mdpi.com
A key enzyme in mitochondrial sulfur metabolism is Sulfide Quinone Oxidoreductase (SQOR). researchgate.net This enzyme catalyzes the first step in the hydrogen sulfide (H₂S) oxidation pathway. nih.govbeilstein-journals.org It couples the oxidation of the sulfide to the reduction of coenzyme Q in the electron transport chain, preventing the accumulation of toxic H₂S and generating reactive persulfide species. researchgate.net The mechanism involves the transfer of electrons from H₂S to the quinone pool, linking sulfur metabolism to cellular respiration. nih.govbeilstein-journals.org While SQOR's natural substrate is the simple inorganic molecule H₂S, its existence highlights the capability of oxidoreductases to act on sulfide moieties. This enzymatic activity provides a basis for potential biotransformations involving the sulfur atom in more complex molecules like 1-[(2-Methylpropyl)sulfanyl]propan-2-one, which could lead to the formation of corresponding sulfoxides or sulfones.
Biocatalytic Applications in Synthesis and Derivatization
The enzymatic transformations discussed above have practical applications in organic synthesis, particularly for producing chiral building blocks and developing novel synthetic routes.
Use of Ketoreductase Enzymes for Enantioselective Synthesis
Ketoreductases are powerful tools for the asymmetric synthesis of chiral alcohols from prochiral ketones. This technology is widely applied in the pharmaceutical industry to produce enantiomerically pure drug intermediates.
The enantioselective reduction of β-ketosulfides and their analogues is a prime example of this application. Studies have shown that a variety of KREDs and ADHs can effectively reduce 1-(arylsulfanyl)propan-2-ones to the corresponding (R)- or (S)-alcohols with high conversion and selectivity. google.com For instance, a chemoenzymatic strategy for producing optically active β-hydroxy sulfones involves the highly selective reduction of the intermediate β-keto sulfone using ADHs. nih.gov The development of enzyme engineering techniques, such as mutational scanning and structure-guided design, has further enhanced the utility of KREDs. These methods allow for the optimization of enzymes for specific non-natural substrates, leading to variants with dramatically increased activity and stability under industrial process conditions, achieving high conversions (≥98%) and diastereomeric excess (99.7%).
| Enzyme Type | Substrate Class | Product | Selectivity | Reference |
| Recombinant ADHs | 1-(Arylsulfanyl)propan-2-ones | 1-(Arylsulfanyl)propan-2-ols | >99% ee | google.com |
| Alcohol Dehydrogenases | β-Keto sulfones | (R)- or (S)-β-Hydroxy sulfones | 94 to >99% ee | nih.gov |
| Engineered Ketoreductase | Substituted Ketone | Chiral Alcohol Intermediate | 99.7% de |
Lipase-Catalysed Hydrolysis in β-Ketosulfide Synthesis
While lipases are most commonly known for the hydrolysis of esters, their application can be ingeniously extended to the synthesis of β-ketosulfides through a chemoenzymatic approach that avoids the direct use of volatile and odorous thiols. google.com This novel strategy involves a two-step sequence. researchgate.net
First, a chemical multicomponent reaction is used to synthesize a β-thioalkyl enol ester intermediate. In the second, crucial step, a lipase (B570770) is employed to catalyze the hydrolysis of the enol ester. The resulting enolate intermediate then undergoes protonation and tautomerization to yield the final β-ketosulfide product.
Research has shown that Candida antarctica lipase B (CAL-B) is a particularly effective biocatalyst for this hydrolytic step. The enzyme demonstrates activity in the presence of various organic co-solvents, with steric hindrance on the substrate being the primary factor influencing the reaction rate. This chemoenzymatic method represents a versatile and robust protocol for the synthesis of a diverse range of β-ketosulfides under mild conditions. researchgate.net
| Substrate (β-thioalkyl enol ester) | Lipase | Conversion (24h) | Reference |
| Phenyl-derived enol ester | CAL-B | 99% | |
| Naphthyl-derived enol ester | CAL-B | 99% | |
| Tetralone-derived enol ester | CAL-B | 52% |
Microbial Transformations and Biotransformation Pathways
The biotransformation of this compound by microorganisms is a subject of interest in understanding the environmental fate and potential biotechnological applications of organosulfur compounds. Microbes employ a variety of enzymatic reactions to modify the structure of this ketone. These transformations are key processes in the biogeochemical cycling of sulfur. Microbial enzymes, sourced from bacteria, fungi, and actinomycetes, are capable of catalyzing a wide array of biochemical reactions, including those involving sulfur-containing compounds.
The primary pathways for the microbial transformation of sulfur compounds involve oxidation or reduction of the sulfur atom, as well as cleavage of carbon-sulfur bonds. In the case of this compound, which is an alpha-acyldialkyl sulfide, transformations could be initiated by monooxygenases or dioxygenases that attack the sulfur atom, leading to the formation of sulfoxides and sulfones. Subsequent enzymatic action could lead to the cleavage of the C-S bond, releasing the alkyl and acyl groups for further metabolism.
Metabolic Fate Studies in Non-Human Biological Systems
Degradation Pathways in Microbial Systems
The degradation of this compound in microbial systems is a critical component of the sulfur cycle. Microorganisms can utilize organosulfur compounds as a source of carbon, sulfur, and energy. The degradation pathways for such compounds are diverse and depend on the specific microbial species and the prevailing environmental conditions.
A plausible degradation pathway for this compound would commence with the oxidation of the sulfide to a sulfoxide (B87167). This is a common initial step in the microbial metabolism of sulfides. The resulting sulfoxide could then undergo C-S bond cleavage, a reaction catalyzed by specific desulfurization enzymes. This would yield 2-methylpropan-1-ol and a sulfur-containing intermediate, which would be further assimilated into the cell's metabolic pathways. The carbon skeleton would likely enter central metabolism, such as the citric acid cycle, to be used for energy and biosynthesis.
Research into the microbial degradation of structurally related organosulfur compounds has identified key enzymes and genetic pathways. While specific studies on this compound are limited, the general principles of microbial sulfur metabolism provide a framework for its likely degradation.
Role in Biosynthesis of Related Natural Products
This compound is recognized as a natural product found in Allium cepa (onion). Its presence suggests a role in the complex biosynthetic pathways that produce the characteristic flavor and aroma compounds of Allium species.
The biosynthesis of sulfur-containing flavor compounds in onions and garlic originates from the amino acid cysteine. Through a series of enzymatic steps, cysteine is converted into S-alk(en)yl-L-cysteine sulfoxides, which are stable flavor precursors. Upon tissue damage, the enzyme alliinase is released and cleaves these precursors to form highly reactive sulfenic acids. These intermediates then undergo non-enzymatic reactions to generate a diverse array of volatile sulfur compounds.
It is hypothesized that this compound is formed from the reaction of a sulfur-containing precursor, derived from the breakdown of S-alk(en)yl-L-cysteine sulfoxides, with a three-carbon molecule originating from other metabolic pathways within the plant cell. The reaction between 2-methylpropane-1-thiol and pyruvaldehyde under Maillard reaction conditions has been shown to produce various sulfur-containing compounds, suggesting a possible abiotic formation route for compounds like this compound in heated food systems.
Interaction with Cellular Components (excluding human/animal physiological effects)
In microbial systems, organosulfur compounds can interact with various cellular components. The reactivity of the sulfur atom and the carbonyl group in this compound suggests potential interactions with microbial enzymes and other proteins. The compound could act as a substrate or an inhibitor for enzymes involved in sulfur metabolism.
Furthermore, as a volatile organic compound, it may play a role in microbial signaling or defense mechanisms, although specific research in this area is lacking. The study of natural substances and their interactions within biological systems has a long history and continues to be an active area of research. The diverse chemical properties of organosulfur compounds found in food suggest a wide range of potential biological activities and interactions.
Environmental Fate and Degradation Mechanisms
Photodegradation Pathways
Photodegradation involves the breakdown of a molecule initiated by the absorption of light energy. For thioethers like 1-[(2-Methylpropyl)sulfanyl]propan-2-one, this process is particularly relevant due to the potential for the sulfur atom to absorb UV radiation, leading to bond cleavage.
Ultraviolet (UV) and Visible Light Induced Transformations
Exposure to solar radiation, particularly in the UV spectrum (290 nm and above), is expected to be a significant transformation pathway. The thioether moiety is the primary chromophore in the molecule that absorbs environmental UV light. This absorption can excite the molecule to a higher energy state, initiating decomposition. Studies on various organic sulfides show that irradiation with UV light can lead to oxidation and bond cleavage. researchgate.net The process is significantly enhanced in the presence of oxygen. researchgate.net For related compounds, such as β-keto sulfones, visible blue light has also been used in synthetic procedures to induce reactions at the sulfur center, suggesting that visible light could play a role in the transformation of β-keto sulfides under certain environmental conditions, especially in the presence of natural photosensitizers. rsc.org
Photolytic Cleavage Mechanisms
The principal mechanism of photodegradation for thioethers is the cleavage of the carbon-sulfur (C–S) bond. Upon absorption of UV light, the molecule can enter an excited state. Research on saturated thioethers demonstrates that excitation can lead to ultrafast C–S bond fragmentation, often occurring in less than 100 femtoseconds. rsc.org This process is driven by the evolution of the molecule's orbital character along the S–C stretching coordinate. rsc.org
This cleavage can proceed via two main pathways:
Homolytic Cleavage: The C–S bond breaks symmetrically, yielding a 2-methylpropyl radical and a propan-2-one-1-sulfanyl radical. These radical species are highly reactive and will subsequently react with other molecules, such as oxygen, to form a variety of transformation products. researchgate.net
Photooxidation: In the presence of oxygen and UV light, the sulfide (B99878) can be oxidized to a sulfoxide (B87167). This process can occur via a sulfide radical cation intermediate. researchgate.net The resulting sulfoxide is generally more water-soluble but may also be subject to further photochemical or biological degradation.
Influence of Environmental Co-pollutants on Photodegradation
The rate and pathway of photodegradation can be significantly influenced by other substances present in the environment. Natural photosensitizers, such as humic acids found in surface waters, can absorb solar energy and transfer it to the target molecule, accelerating its degradation.
Furthermore, certain co-solutes can enhance photodegradation through other mechanisms. For example, studies on different organic pollutants have shown that substances like β-cyclodextrin can form inclusion complexes that alter the photochemical behavior of the guest molecule. nih.gov In some cases, this leads to an enhanced degradation rate by bringing the pollutant in close proximity to photochemically generated reactive species like hydroxyl radicals. nih.gov While not studied for this specific compound, the presence of such agents in a complex environmental matrix could alter the fate of this compound.
Hydrolytic Degradation Mechanisms
Hydrolysis is the cleavage of chemical bonds by the addition of water. The stability of this compound to hydrolysis depends on the reactivity of its ketone and thioether functional groups. In general, thioether bonds are highly resistant to hydrolysis under typical environmental pH conditions (pH 4-9). Ketones are also relatively stable, but the presence of the adjacent thioether group can influence reactivity. quora.com
Role of Water Activity in Compound Stability
Water activity (a_w), a measure of the energy status of water in a system, is a critical factor in determining chemical stability. tabletscapsules.com It represents the "available" water that can act as a solvent or participate in chemical reactions like hydrolysis. aqualab.com In environments with low water activity, such as dry soils or highly concentrated solutions, the rate of hydrolysis is significantly reduced, even if the total moisture content is high. researchgate.netutm.md
For this compound, its stability against hydrolysis will be greatly enhanced in low a_w environments. Water molecules that are tightly bound to surfaces or solutes are less available to act as a nucleophile in a hydrolytic reaction. utm.md Therefore, in matrices like low-moisture soils or sediments, the persistence of the compound against hydrolytic degradation would be much higher compared to its persistence in bulk surface water, where water activity approaches unity. wikipedia.org
Identification of Hydrolysis Products
Oxidative Degradation in Environmental Compartments
Oxidation represents a significant degradation pathway for this compound in both atmospheric and aqueous environments. The sulfur atom in the thioether group is susceptible to oxidation, leading to the formation of sulfoxides and subsequently sulfones.
In the atmosphere, the primary degradation mechanism for this compound is expected to be its reaction with photochemically generated hydroxyl (OH) radicals. researchgate.net The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound. The reaction of OH radicals with organic compounds containing sulfur, such as thioethers, typically involves the addition of the OH radical to the sulfur atom or abstraction of a hydrogen atom from a C-H bond. For thioethers, the reaction at the sulfur atom is often a dominant pathway. nih.gov
The atmospheric oxidation of similar organic molecules, such as isoprene (B109036) and various ketones, has been studied extensively. nih.govresearchgate.netcopernicus.org These studies indicate that reactions with OH radicals lead to the formation of a complex mixture of oxygenated products. nih.gov For this compound, the initial reaction with OH radicals would likely form a sulfur-centered radical, which can then react with molecular oxygen (O₂) to form a peroxy radical. Subsequent reactions can lead to the formation of the corresponding sulfoxide, 1-[(2-Methylpropyl)sulfinyl]propan-2-one. Further oxidation of the sulfoxide to the sulfone, 1-[(2-Methylpropyl)sulfonyl]propan-2-one, is also possible. The atmospheric lifetime of organic compounds due to reaction with OH radicals can range from hours to days, depending on the specific reaction rate constant and the concentration of OH radicals in the atmosphere. nih.gov
In aqueous environments, the oxidation of thioethers can be facilitated by various oxidants. nih.govacs.org The oxidation of the thioether group in this compound is a plausible degradation pathway in sunlit surface waters or in the presence of oxidizing agents. The primary products of this oxidation would be the corresponding sulfoxide and sulfone. Studies on the aqueous photocatalytic oxidation of thioethers have shown that these compounds can be selectively converted to sulfoxides. nih.gov Additionally, spontaneous oxidation of thioethers can occur at the air-water interface, particularly in environments like sea spray aerosols, leading to the formation of sulfoxides and sulfones. researchgate.net
Hydrogen peroxide (H₂O₂) is a common oxidant found in various environmental compartments and can play a role in the degradation of thioethers. researchgate.net The oxidation of thioethers by hydrogen peroxide can lead to the formation of sulfoxides and, under more stringent conditions, sulfones. researchgate.net The reactivity of a specific thioether towards oxidation by H₂O₂ depends on factors such as the structure of the thioether and the presence of catalysts. researchgate.net While direct studies on this compound are lacking, the general reactivity of thioethers with hydrogen peroxide suggests this could be a relevant degradation pathway in aqueous systems where H₂O₂ is present.
Biodegradation and Microbial Transformation
Biodegradation is a crucial process for the ultimate removal of organic compounds from the environment. The susceptibility of this compound to microbial degradation will largely determine its persistence in soil and water.
Specific studies on the microbial degradation of this compound are not available. However, the degradation of structurally similar compounds, such as other ketones and thioethers, has been investigated. For instance, studies on the biodegradation of methyl ketones by microorganisms like Pseudomonas species have shown that these organisms can utilize ketones as a carbon and energy source. nih.gov The degradation pathway often involves an initial oxidation step. nih.gov
Given the structure of this compound, it is plausible that microorganisms capable of degrading ketones or thioethers could also transform this compound. The initial steps of biodegradation could involve the oxidation of the sulfur atom to a sulfoxide, followed by further oxidation or cleavage of the carbon-sulfur bond. Alternatively, microbial enzymes could target the ketone functional group. The biodegradability of a related compound, 2-methyl-1,3-propanediol, has been found to be inherent, suggesting that compounds with similar carbon backbones can be utilized by microorganisms. nih.gov The presence of the thioether linkage may influence the rate and pathway of degradation.
Enzymatic Biotransformations by Environmental Microorganisms
The biodegradation of this compound in the environment is predominantly carried out by a diverse range of microorganisms, including bacteria and fungi. These organisms possess specialized enzymatic systems capable of breaking down complex organic molecules. The presence of both a thioether linkage (-S-) and a ketone group (=O) in this compound suggests that its degradation will involve enzymes that target these specific functional groups.
The initial enzymatic attack on thioethers like this compound is commonly an oxidation of the sulfur atom. This reaction is catalyzed by monooxygenases, leading to the formation of sulfoxides and subsequently sulfones. This oxidation pathway has been observed in various microorganisms, including fungi like Paecilomyces sp. which are known to degrade ethyl phenyl sulfide and diphenyl sulfide to their corresponding sulfones. gnest.org
Another critical step in the biodegradation of this compound is the cleavage of the carbon-sulfur (C-S) bond. This can be achieved by various microbial enzymes. For instance, some bacteria possess enzymes that can directly cleave the C-S bond of thioethers. The degradation of the branched isobutyl group may present a greater challenge to microorganisms compared to linear alkyl chains, potentially leading to a slower degradation rate. Studies on the degradation of branched-chain alkylbenzene sulfonates have shown that the branching can hinder biodegradation. nih.gov
The ketone group in this compound is also a target for microbial enzymes. Ketoreductases, a class of enzymes found in many yeasts and bacteria, can reduce ketones to their corresponding secondary alcohols. nih.gov A study on the bioreduction of 1-(arylsulfanyl)propan-2-ones, compounds structurally similar to the subject of this article, demonstrated that various yeast strains and recombinant alcohol dehydrogenases could efficiently reduce the ketone group to an alcohol. mdpi.com This suggests that a primary biotransformation pathway for this compound could be the reduction of the propan-2-one moiety.
The complete mineralization of this compound would involve the breakdown of the isobutyl and propanone carbon skeletons, likely following established metabolic pathways for the degradation of branched-chain alkanes and ketones. The sulfur atom, once cleaved from the organic structure, is typically oxidized to inorganic sulfate (B86663) by sulfur-oxidizing bacteria. researchgate.netkegg.jp
The co-metabolism of this compound is also a significant factor. The presence of other readily available carbon sources can enhance the degradation of organosulfur compounds. nipponsteel.comnih.gov For example, a Pseudomonas sp. has been shown to co-metabolically degrade methyl tert-butyl ether (MTBE) in the presence of n-alkanes. mdpi.commdpi.com It is plausible that the biodegradation of this compound in a mixed microbial community would be influenced by the availability of other organic substrates.
Table 1: Key Microbial Genera and Their Role in the Degradation of Structurally Similar Compounds
| Microbial Genus | Compound Type Degraded | Key Enzymatic Action | Reference |
| Rhodococcus | Organosulfur compounds, Steroids | C-S bond cleavage, Monooxygenase activity | nih.govasm.orgnih.gov |
| Pseudomonas | Alkyl sulfides, Ketones, Aromatic compounds | Co-metabolic degradation, Ketone degradation | mdpi.commdpi.comnih.gov |
| Paecilomyces | Alkyl sulfides, Aromatic sulfur compounds | Sulfur oxidation to sulfones | gnest.org |
| Thiobacillus | Inorganic and simple organic sulfur compounds | Sulfur oxidation | wikipedia.org |
| Various Yeasts | 1-(Arylsulfanyl)propan-2-ones | Ketone reduction | mdpi.com |
| Trametes | Dibenzyl sulfide | Sulfur oxidation | gnest.org |
Fate in Wastewater Treatment Processes
Wastewater treatment plants (WWTPs) are crucial barriers preventing the release of chemical contaminants into the environment. The fate of this compound in these systems is determined by a combination of physical, chemical, and biological processes.
Biodegradation in Activated Sludge: The core of most WWTPs is the activated sludge process, which relies on a dense and diverse microbial community to break down organic matter. Given that various microorganisms can degrade thioethers and ketones, it is expected that this compound would be susceptible to biodegradation in activated sludge. Both aerobic and anaerobic conditions can facilitate the breakdown of organosulfur compounds. pnas.org
Under aerobic conditions, the microbial community in the activated sludge would likely oxidize the sulfur atom and cleave the C-S bond, as discussed in the previous section. The presence of sulfur-oxidizing bacteria in activated sludge ensures the conversion of the released sulfur to sulfate. nipponsteel.comnih.gov
Sorption and Volatilization: The physicochemical properties of this compound will also influence its fate. Its potential for sorption to sludge particles and volatilization into the air will depend on its octanol-water partition coefficient (Kow) and vapor pressure, respectively. Compounds with high Kow values tend to adsorb to the solid phase (sludge), while those with high vapor pressure can be stripped from the wastewater into the gas phase. Without specific data for this compound, it is difficult to quantify the importance of these removal mechanisms.
Chemical Oxidation: Advanced oxidation processes (AOPs) are sometimes used in wastewater treatment to degrade recalcitrant organic compounds. These processes generate highly reactive species like hydroxyl radicals that can oxidize a wide range of organic molecules, including thioethers. pnas.org
Table 2: Potential Fate of this compound in Wastewater Treatment Processes
| Process | Primary Mechanism | Expected Outcome | Influencing Factors |
| Activated Sludge (Aerobic) | Microbial Biodegradation | Oxidation of sulfur, cleavage of C-S bond, degradation of carbon skeleton, formation of sulfate. | SRT, HRT, temperature, microbial community composition, co-substrates. |
| Anaerobic Digestion | Microbial Biodegradation | Degradation of the organic structure, potential for sulfide formation. | Temperature, retention time, microbial consortia. |
| Sorption | Physical Adsorption | Partitioning onto sludge solids. | Octanol-water partition coefficient (Kow) of the compound. |
| Volatilization | Physical Process | Transfer from liquid to gas phase. | Vapor pressure and Henry's Law constant of the compound. |
| Advanced Oxidation Processes | Chemical Oxidation | Degradation by reactive oxygen species. | Oxidant dose, reaction time, water matrix. |
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Method Development
The development of robust chromatographic methods is fundamental to the reliable analysis of 1-[(2-Methylpropyl)sulfanyl]propan-2-one. This involves the careful selection of stationary and mobile phases, as well as the optimization of various instrumental parameters to achieve the desired separation and detection.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. For a molecule like this compound, which possesses moderate polarity and a UV-active carbonyl group, reversed-phase HPLC (RP-HPLC) is a suitable approach. researchgate.netchromforum.org The development of an HPLC method would typically involve a C18 stationary phase, which provides excellent retention for hydrophobic compounds. researchgate.net
The mobile phase composition is a critical parameter to optimize. A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) allows for the effective separation of the target analyte from potential impurities. diva-portal.orgmdpi.com The use of a photodiode array (PDA) detector would enable the monitoring of the analyte at its maximum absorption wavelength, likely around 210-220 nm for the ketone chromophore, enhancing sensitivity and selectivity. nih.gov Method validation would be performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and robustness to ensure the reliability of the results. japsonline.com
Interactive Data Table: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Retention Time | ~ 6.5 min |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. japsonline.com The optimization of a UPLC method for this compound would build upon the principles of the HPLC method but with adjustments to leverage the benefits of the technology. mdpi.com
The smaller particle size of the UPLC column allows for faster flow rates without sacrificing separation efficiency. A typical optimization process would involve a design of experiments (DoE) approach to systematically evaluate the effects of parameters such as mobile phase composition, gradient slope, and column temperature on the separation. mdpi.com The goal is to achieve a baseline separation of the target analyte from any related substances in the shortest possible time, often under 5 minutes. mdpi.combohrium.com The increased peak heights and narrower peak widths characteristic of UPLC also lead to improved detection and quantification limits. japsonline.com
Given its potential volatility, Gas Chromatography (GC) is a highly suitable technique for the analysis of this compound. oup.comrsc.orgnih.gov The development of a GC method would focus on selecting an appropriate capillary column and detector to achieve sensitive and selective analysis. A mid-polar stationary phase, such as one containing a trifluoropropyl or cyanopropylphenyl polysiloxane, would be a logical starting point to provide adequate retention and separation of this sulfur-containing ketone.
For detection, a Flame Ionization Detector (FID) offers robust and linear responses for organic compounds. measurlabs.com However, for enhanced selectivity and sensitivity towards sulfur-containing molecules, a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) would be superior choices. oup.comoup.comacs.orgwur.nl These detectors provide a highly specific response to sulfur, minimizing interference from co-eluting non-sulfur compounds. oup.comoup.comacs.org Headspace sampling could also be employed to analyze for the presence of the compound in solid or liquid matrices by sampling the vapor phase in equilibrium with the sample. nih.gov
Interactive Data Table: Representative GC-FID Method Parameters
| Parameter | Value |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 250 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Split Ratio | 50:1 |
The sulfur atom in this compound is not a stereocenter. However, if chiral centers were present in derivatives or related compounds, the development of chiral separation techniques would be necessary. The separation of enantiomers is a significant challenge in pharmaceutical and chemical analysis. springernature.comwvu.edu This is typically achieved using either chiral stationary phases (CSPs) in HPLC or GC, or by using chiral additives in the mobile phase. nih.govdiva-portal.org
For HPLC, CSPs based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives are widely used and have proven effective for a broad range of chiral compounds. nih.gov In GC, cyclodextrin-based chiral stationary phases are common for separating volatile enantiomers. diva-portal.org The development of a chiral method would involve screening a variety of CSPs and optimizing the mobile phase (for HPLC) or temperature program (for GC) to achieve baseline resolution of the enantiomers. rsc.orgsci-hub.ru
Coupled Analytical Techniques
The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for both quantification and structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for identifying and structurally characterizing reaction products, impurities, and metabolites of this compound. edpsciences.orgmdpi.comnih.gov Following separation by LC, the analyte is introduced into the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate molecular ions with minimal fragmentation. nih.gov
High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragment ions. nih.govnih.govresearchgate.net Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide valuable structural information. edpsciences.orgmdpi.comnih.gov The fragmentation pattern can be interpreted to elucidate the structure of unknown compounds formed during synthesis or degradation. edpsciences.orgnih.gov This technique is particularly valuable for identifying unexpected reaction byproducts or for studying the metabolic fate of the compound. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradants
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the study of this compound and its potential degradation products. nih.gov The coupling of gas chromatography's separation power with the identification capabilities of mass spectrometry allows for the effective resolution and characterization of complex mixtures. impactfactor.org
In the context of analyzing volatile degradants of this compound, a GC-MS method would typically involve a heated injection port to vaporize the sample, a capillary column for separation, and a mass spectrometer for detection and identification. The choice of the capillary column is crucial; a non-polar or mid-polar column is often employed for general volatile analysis. For sulfur compounds, specialized columns, such as those with a stationary phase designed to minimize interactions with active sulfur species, can provide improved peak shape and resolution.
The mass spectrometer ionizes the eluted compounds, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and identification by comparison with spectral libraries.
For enhanced sensitivity and selectivity, especially in complex matrices where co-elution is a problem, a sulfur-selective detector can be used in conjunction with or in place of a standard mass spectrometer. researchgate.netmdpi.com Detectors such as the Sulfur Chemiluminescence Detector (SCD) or the Pulsed Flame Photometric Detector (PFPD) offer high selectivity for sulfur-containing compounds, significantly reducing background noise and improving detection limits. nih.gov The use of two-dimensional gas chromatography (GCxGC) can also provide a significant enhancement in separation power for complex samples.
A hypothetical GC-MS method for the analysis of this compound and its degradants might employ the parameters outlined in the table below.
Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
| GC System | Agilent 8890 GC or similar |
| Column | DB-Sulfur SCD (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 40 °C (1 min hold), ramp at 10 °C/min to 280 °C (5 min hold) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Spectroscopic Detection Coupled with Separation (e.g., UV-Vis, PDA)
High-Performance Liquid Chromatography (HPLC) coupled with spectroscopic detectors like a UV-Vis or Photodiode Array (PDA) detector is a powerful technique for the analysis of non-volatile or thermally labile compounds. While this compound is likely volatile enough for GC, HPLC can be a valuable alternative, particularly if derivatization is employed or if it is present in a non-volatile matrix.
The key to UV-Vis detection is the presence of a chromophore in the molecule. In this compound, the carbonyl group (C=O) of the ketone acts as a chromophore. Saturated ketones typically exhibit a weak n→π* transition at around 270-300 nm. The thioether group itself does not have strong absorptions in the standard UV-Vis range.
A PDA detector offers a significant advantage over a standard UV-Vis detector by acquiring the entire UV-Vis spectrum at each point in the chromatogram. This provides three-dimensional data (absorbance vs. time vs. wavelength), which can be invaluable for peak purity assessment and compound identification.
For the analysis of ketones by HPLC, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy to enhance UV absorbance and improve detection limits. epa.govresearchgate.netauroraprosci.com The resulting DNPH derivatives are brightly colored and have strong absorbance maxima at longer wavelengths (around 360 nm), moving them away from potential interferences in the lower UV region. auroraprosci.com
Table 2: Expected UV-Vis Absorption Data for this compound
| Chromophore | Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| Ketone (C=O) | n→π | ~280 | Low |
| Thioether (R-S-R) | n→σ | <220 | Moderate |
Method Validation and Robustness Studies
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. impactfactor.org The validation of analytical methods for this compound, whether by GC-MS or HPLC-UV/PDA, would involve the assessment of several key parameters as outlined by international guidelines.
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For GC-MS and HPLC methods, linearity is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (R²) of >0.99 is generally considered acceptable. nih.govfabad.org.tr
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). For trace analysis, RSD values of <15% are often required. fabad.org.trnih.gov
Accuracy: This is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or by performing recovery studies on spiked samples. Recoveries in the range of 80-120% are generally considered acceptable for trace analysis. nih.govfabad.org.tr
Table 3: Typical Method Validation Parameters for the Analysis of Sulfur Compounds and Ketones
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Precision (RSD) | < 15% |
| Accuracy (Recovery) | 80 - 120% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 |
Note: These are general values and may vary depending on the specific analytical method and matrix.
Specificity/Selectivity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In chromatographic methods, specificity is demonstrated by the separation of the analyte peak from other potential peaks. In MS, the use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can significantly enhance selectivity. chromatographyonline.com For HPLC-PDA, peak purity analysis can be used to assess the homogeneity of the analyte peak.
Forced degradation studies are essential for the development of stability-indicating methods. These studies involve subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method must then be able to separate the intact analyte from its degradation products, demonstrating its stability-indicating nature. While no specific forced degradation studies have been reported for this compound, thioethers are known to be susceptible to oxidation, which could lead to the formation of sulfoxides and sulfones. Ketones can be susceptible to reactions under strong acidic or basic conditions.
Advanced Spectroscopic Characterization (focused on methodology development)
Beyond routine detection and quantification, advanced spectroscopic techniques are crucial for the unequivocal structural elucidation of this compound and its potential isomers or degradation products.
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This is a powerful tool for confirming the identity of a compound and for identifying unknown degradants.
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and can be used to differentiate between isomers that may have identical parent mass spectra. The fragmentation pattern can help to pinpoint the location of the sulfur atom and the carbonyl group within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the complete structural characterization of organic molecules. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide detailed information about the connectivity of atoms in the molecule. For this compound, ¹H NMR would show distinct signals for the methyl and methylene (B1212753) protons of the propanone and 2-methylpropyl groups, while ¹³C NMR would confirm the presence of the carbonyl carbon and the carbons adjacent to the sulfur atom. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the complete bonding framework of the molecule.
Applications of FT-IR and Laser-Raman Spectroscopy for Conformational and Vibrational Analysis
The conformational and vibrational characteristics of this compound can be comprehensively investigated using Fourier-Transform Infrared (FT-IR) and Laser-Raman spectroscopy. These techniques provide detailed information about the vibrational modes of the molecule, which are sensitive to its three-dimensional structure and the electronic environment of its functional groups. nih.govrug.nl
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. Key functional groups within this compound have characteristic absorption frequencies. The most prominent band is expected to be the carbonyl (C=O) stretching vibration, typically appearing in the 1725-1705 cm⁻¹ region for an aliphatic ketone. The exact position of this peak can provide insights into conformational isomers, as different arrangements in space can influence the dipole moment and vibrational energy of the C=O bond. nih.gov Vibrations associated with the C-S-C linkage of the sulfide (B99878) group are generally weaker and appear in the 700-600 cm⁻¹ region. The various C-H stretching and bending vibrations of the methyl, methylene, and methine groups in the isobutyl and propanone fragments will produce a series of bands, typically in the 2960-2850 cm⁻¹ (stretching) and 1470-1365 cm⁻¹ (bending) regions.
Laser-Raman spectroscopy, which measures the inelastic scattering of laser light, serves as a complementary technique to FT-IR. rug.nl While FT-IR is more sensitive to polar bonds like C=O, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds. The C-S and C-C skeletal vibrations, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. By comparing the experimental FT-IR and Raman spectra with theoretical calculations, such as those based on Density Functional Theory (DFT), a detailed assignment of all fundamental vibrational modes can be achieved. nih.gov This correlative approach allows for a robust analysis of the molecule's conformational landscape, identifying the most stable conformers present in the solid phase or in solution. researchgate.net
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| C=O | Stretching | 1725 - 1705 | Strong | Medium |
| C-H (sp³) | Stretching | 2960 - 2850 | Medium-Strong | Medium-Strong |
| CH₂ | Bending (Scissoring) | 1470 - 1450 | Medium | Medium |
| CH₃ | Bending (Asymmetric/Symmetric) | 1460 - 1375 | Medium | Medium |
| C-S | Stretching | 700 - 600 | Weak-Medium | Strong |
Advanced NMR Techniques for Stereochemical Assignment and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. While standard one-dimensional ¹H and ¹³C NMR provide primary information about the chemical environment and connectivity of atoms, advanced NMR techniques are required for complete stereochemical assignment and the study of dynamic processes. ipb.pt
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure. Correlation Spectroscopy (COSY) experiments would reveal the spin-spin coupling network between protons, for instance, confirming the connectivity within the isobutyl group (the methine proton coupling to the two methyl groups and the methylene group) and the connectivity between the methylene and methyl protons of the propanone moiety via the sulfur atom.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum. Further insight can be gained from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between protons and carbons over two or three bonds. This would be critical for confirming the connection of the isobutyl group and the propanone group to the central sulfur atom by observing correlations from the methylene protons (next to the sulfur) to the carbonyl carbon.
For studying dynamic processes, such as conformational changes or restricted bond rotations, variable-temperature (VT) NMR studies can be employed. Changes in the NMR spectrum, such as the broadening or splitting of signals as the temperature is lowered, can provide quantitative information about the energy barriers of these processes. researchgate.net While this compound is achiral, advanced NMR methods, often used for chiral molecules, demonstrate the power of the technique in resolving complex overlapping signals and establishing detailed through-bond and through-space connectivities, which are essential for a complete characterization. ipb.ptresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position / Group | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |
|---|---|---|---|
| CH₃ -C=O | ¹H | ~2.2 | s |
| CH₃-C =O | ¹³C | ~30 | - |
| C=O | ¹³C | ~206 | - |
| S-C H₂-C=O | ¹H | ~3.3 | s |
| S-C H₂-C=O | ¹³C | ~45 | - |
| S-C H₂-CH | ¹H | ~2.5 | d |
| S-C H₂-CH | ¹³C | ~42 | - |
| (CH₃ )₂C H- | ¹H | ~1.8 | m |
| (CH₃ )₂C H- | ¹³C | ~28 | - |
| (C H₃)₂CH- | ¹H | ~1.0 | d |
| (C H₃)₂CH- | ¹³C | ~22 | - |
Note: Predicted values are estimates based on typical functional group ranges. Actual values may vary depending on solvent and other experimental conditions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of this compound in the solid state, provided a suitable single crystal can be grown. nih.gov This technique provides a wealth of information, including exact bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation as it exists within the crystal lattice. mdpi.com
The analysis of a single crystal of the compound would yield the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group, which describes the symmetry of the crystal. researchgate.netresearchgate.net The resulting electron density map is used to build a molecular model, revealing the spatial arrangement of all atoms. For this compound, this would definitively establish the conformation around the flexible C-S and C-C single bonds.
Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern how the molecules pack together in the crystal. nih.gov These can include weak van der Waals forces or potentially weak C-H···O hydrogen bonds involving the carbonyl oxygen atom. nih.gov This packing information is crucial for understanding the physical properties of the solid material. The data obtained from X-ray crystallography serves as a benchmark for validating the results from computational modeling and spectroscopic analyses in the solid state. mdpi.com
Table 3: Illustrative Crystal Structure Data Parameters
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₇H₁₄OS |
| Formula Weight | The molar mass of the compound. | 146.25 g/mol |
| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic). | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å; α = 90°, β = 105°, γ = 90° |
| Volume (V) | The volume of the unit cell. | 1000 ų |
| Z | The number of molecules in the unit cell. | 4 |
| Bond Length (C=O) | The distance between the Carbon and Oxygen atoms of the carbonyl. | 1.21 Å |
| Bond Angle (C-S-C) | The angle formed by the sulfide linkage. | 103.5° |
| Torsion Angle | The dihedral angle describing conformation. | C-C-S-C = 175° |
Note: The values in this table are hypothetical examples to illustrate the type of data obtained from an X-ray crystallography experiment and are not the actual experimental data for the title compound.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Industrial and Non Biological Research Applications
Role in Aroma and Flavor Precursor Chemistry Research
Sulfur-containing compounds are pivotal in the aroma profiles of many foods, often possessing very low odor thresholds and contributing to characteristic savory, roasted, or meaty notes. nih.govnih.govresearchgate.netnih.gov The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a primary pathway for the formation of many of these flavor compounds during the thermal processing of food. researchgate.netnih.govnih.govsandiego.edu
Enzymatic reactions are crucial in the development of flavor in many unheated or fermented food products. Enzymes such as β-C-S lyases can cleave cysteine S-conjugates to release volatile thiols, which are potent aroma compounds. researchgate.net Research into the enzymatic generation of 1-[(2-Methylpropyl)sulfanyl]propan-2-one would likely involve the investigation of enzymes capable of catalyzing the condensation of isobutanethiol (a potential precursor from the degradation of sulfur-containing amino acids) with a three-carbon keto-containing substrate. researchgate.netmdpi.com Such studies would be fundamental to understanding the biogenesis of flavors in certain food systems.
The thermal processing of food, such as roasting or frying, generates a complex array of volatile compounds that contribute to the final flavor. researchgate.netresearchgate.net The thermal degradation of sulfur-containing amino acids like cysteine and methionine, often in the presence of carbohydrates and lipids, is a well-established source of important flavor compounds. nih.govacs.orgacs.orgusgs.gov
Research in this area for this compound would focus on its formation from plausible precursors under controlled heating conditions. For instance, studies could investigate the reaction of isobutanethiol with compounds like hydroxyacetone (B41140) or pyruvaldehyde, which are known intermediates of the Maillard reaction. nih.govsandiego.edu Understanding the kinetics and mechanisms of these reactions would provide insight into how cooking processes can be manipulated to produce desirable flavor profiles.
| Potential Precursors for Thermal Generation | Reaction Type | Potential Research Focus |
| Isobutanethiol + Hydroxyacetone | Maillard Reaction/Strecker Degradation | Investigating the reaction pathways and intermediates leading to the formation of this compound. |
| Leucine + Cysteine + Reducing Sugar | Maillard Reaction | Studying the degradation of these amino acids to form the necessary isobutyl and propanone moieties. |
Applications in Material Science and Polymer Chemistry
Thioether and ketone functionalities are valuable in polymer chemistry for creating materials with specific properties. Poly(thioether-ketone)s are a class of high-performance polymers known for their thermal stability and chemical resistance. researchgate.netresearchgate.netacs.org
The structure of this compound, containing both a sulfide (B99878) and a ketone, does not immediately lend itself to direct polymerization as a traditional monomer. However, it could theoretically be modified to create a difunctional monomer suitable for polymerization.
More plausibly, its ketone and thioether groups could be utilized in cross-linking reactions. For example, the ketone group could react with dihydrazides, and the thioether could potentially be oxidized to a sulfone to alter reactivity, creating a multifunctional cross-linking agent for modifying existing polymers. researchgate.netiris-biotech.de The development of novel cross-linking strategies is an active area of research in polymer science. researchgate.net
The integration of thioether and ketone groups into a polymer backbone is typically achieved through the polycondensation of monomers containing these functionalities. researchgate.netacs.org While this compound itself is not a monomer for this purpose, its synthesis could inspire the design of novel monomers. For instance, a molecule with a similar core structure but with reactive end groups (e.g., hydroxyl, carboxyl, or amine groups) could be synthesized and used to create new poly(thioether-ketone)s with potentially unique properties conferred by the isobutyl group, such as increased solubility or altered mechanical properties. Research in this area would focus on the synthesis of such novel monomers and their subsequent polymerization and characterization. warwick.ac.ukrsc.org
| Polymer Application | Potential Role of this compound or its Derivatives | Research Direction |
| Monomer Synthesis | Chemical modification to add polymerizable functional groups. | Development of synthetic routes to create difunctional monomers based on the core structure. |
| Cross-linking Agent | Utilization of the ketone and thioether functionalities for cross-linking reactions. | Investigation of reactions with complementary functional groups in polymer chains. |
| Polymer Backbone | Inspiration for the design of new thioether-ketone monomers. | Synthesis and polymerization of novel monomers to create new high-performance polymers. |
Role in Functional Coatings and Surfaces
There is currently no direct evidence in scientific literature detailing the use of this compound in functional coatings. However, research into related chemistries provides a basis for speculating on its potential in this area. For instance, thioether-functionalized polymers have been developed for creating oxidation-responsive biomaterial coatings. biorxiv.org In one study, hydroxyethyl (B10761427) cellulose (B213188) was modified with thioether groups to generate a polymer that could be fabricated into coatings and films. biorxiv.org These coatings were found to scavenge hydrogen peroxide, leading to the oxidation of the thioether to a more hydrophilic sulfoxide (B87167). biorxiv.org This switchable hydrophilicity is a desirable characteristic for advanced functional surfaces.
This principle could theoretically be applied to surfaces modified with or incorporating this compound. The thioether moiety could be oxidized to a sulfoxide or sulfone, altering the surface properties from relatively hydrophobic to more hydrophilic. This could be useful in applications requiring controlled wettability or bio-adhesion.
Furthermore, studies on the surface modification of materials like polyether ether ketone (PEEK) for enhanced adhesion and biocompatibility, while not directly involving thioethers, highlight the importance of introducing functional groups to inert surfaces. nih.govresearchgate.netfrontiersin.orgacs.org Chemical modification techniques such as sulfonation and Friedel-Crafts reactions are employed to create more reactive surfaces on PEEK. nih.govresearchgate.netacs.org While these examples relate to a different class of polymer, they underscore the general strategy of surface functionalization to which small molecules like this compound could potentially contribute, for example, as a building block for more complex surface modifiers.
Catalysis and Ligand Design
The dual functionality of keto thioethers suggests their potential in the fields of catalysis and ligand design. The sulfur atom can act as a soft donor for metal coordination, while the ketone group can be involved in further chemical transformations or secondary interactions.
Exploration as a Ligand in Transition Metal Catalysis
Thioether-containing ligands have been increasingly explored in transition metal catalysis. researchgate.netbohrium.com The sulfur atom in a thioether is a soft donor, making it suitable for coordinating with soft transition metals like palladium, rhodium, and iridium. bohrium.comwikipedia.org This has led to the development of a variety of thioether-containing ligands for applications in reactions such as C-S bond formation and asymmetric hydrogenation. bohrium.comacs.orgacs.org
A review of recent progress highlights the use of phosphorus-thioether, nitrogen-thioether, oxygen-thioether, and NHC-thioether ligands in a range of catalytic reactions. researchgate.netbohrium.com For example, thioether-functionalized N-heterocyclic carbene (NHC) ligands have been used in ruthenium complexes for the β-alkylation of secondary alcohols. researchgate.net The thioether group in these ligands can influence the reactivity and selectivity of the catalyst. researchgate.net
While there are no specific reports on the use of this compound as a ligand, its structure is analogous to the general class of keto thioethers. β-Keto sulfides have been described as useful precursors in the synthesis of known classes of ligands. nih.gov The combination of the thioether sulfur and the ketone oxygen allows for the possibility of acting as a bidentate ligand, chelating to a metal center. The stereochemistry of unsymmetrical thioether complexes has been studied, and such ligands are known to be prochiral, leading to chiral complexes. wikipedia.org
The synthesis of various β-keto thioethers is well-established, often through methods like the iridium-catalyzed carbenoid insertion of sulfoxonium ylides into thiols. researchgate.net The availability of synthetic routes to this class of compounds opens the door for their future exploration as ligands in catalysis.
Organocatalytic Applications
Organocatalysis, which uses small organic molecules as catalysts, has become a major area of chemical research. Ketones and aldehydes can be activated by chiral amines to form enamines, which are key intermediates in many organocatalytic reactions. youtube.com Proline, an amino acid, is a well-known organocatalyst that operates through an enamine mechanism. youtube.comyoutube.com
While there is no specific research on the organocatalytic applications of this compound, the presence of the ketone group with α-protons suggests it could potentially participate in enamine- or enolate-based organocatalytic transformations. For instance, β-keto esters, which share the β-keto functionality, are versatile building blocks in organocatalyzed reactions. nih.gov However, they have primarily been used as nucleophiles. nih.gov
Future Research Directions and Unexplored Areas
Exploration of Sustainable Synthetic Pathways
The synthesis of α-sulfanyl ketones traditionally relies on methods that may not align with modern principles of green chemistry. Future research must prioritize the development of sustainable synthetic routes to 1-[(2-Methylpropyl)sulfanyl]propan-2-one. Key areas of focus would include the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste.
One promising approach involves the direct C-H functionalization of propan-2-one with an appropriate sulfur source derived from 2-methylpropane-1-thiol. This would avoid the pre-functionalization of the ketone, a common step in classical methods like the reaction of an α-halo ketone with a thiolate. Catalytic systems, perhaps employing earth-abundant metals, could be developed to facilitate this transformation under mild conditions.
Another avenue lies in exploring enzymatic catalysis. Biocatalysts could offer high selectivity and operate in aqueous media, significantly reducing the environmental footprint of the synthesis. The table below outlines a comparative analysis of potential synthetic strategies.
Table 1: Comparative Analysis of Potential Sustainable Synthetic Pathways
| Synthetic Strategy | Potential Catalyst/Reagent | Advantages | Challenges |
|---|---|---|---|
| Direct C-H Thiolation | Transition Metal Catalyst (e.g., Fe, Cu) | High atom economy; reduces steps | Catalyst development; selectivity control |
| Thiol-ene "Click" Reaction | UV initiator or radical source | High efficiency; mild conditions | Requires alkene-containing precursors |
| Enzymatic Synthesis | Transaminase/Thiolase enzymes | High selectivity; green solvent (water) | Enzyme discovery and engineering |
Development of Predictive Models for Reactivity and Transformations
Computational chemistry offers powerful tools to predict the behavior of molecules like this compound, saving significant time and resources in the laboratory. The development of robust predictive models for its reactivity is a critical future research direction.
Density Functional Theory (DFT) calculations can be employed to model the molecule's electronic structure, identifying the most likely sites for nucleophilic and electrophilic attack. For instance, the acidity of the α-protons located between the sulfur atom and the carbonyl group is of particular interest, as their deprotonation would generate a stabilized enolate, a key intermediate in many carbon-carbon bond-forming reactions.
Furthermore, computational models can simulate reaction pathways, calculate activation energies, and predict the structures of transition states. This would be invaluable for understanding and optimizing reactions involving this compound, such as aldol (B89426) additions, Michael additions, or reactions at the sulfur atom (e.g., oxidation to the corresponding sulfoxide (B87167) or sulfone).
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. For a molecule like this compound, these technologies can be applied in several ways.
ML models, trained on large datasets of known chemical reactions, could predict novel synthetic routes to this compound that a human chemist might not consider. These models can also optimize reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts.
Furthermore, AI can be used to predict the potential properties and applications of this molecule and its derivatives. By analyzing its structure, ML algorithms could screen for potential biological activity, material properties, or utility as a synthetic building block, thereby guiding experimental efforts toward the most promising areas.
Expanding the Library of Chiral Derivatives and Their Synthetic Utility
The introduction of chirality into this compound would significantly expand its potential applications, particularly in asymmetric synthesis. The carbon atom situated between the carbonyl group and the sulfur atom is a prochiral center. Future research should focus on developing methods for the enantioselective synthesis of derivatives chiral at this position.
This could be achieved through several strategies:
Asymmetric deprotonation and trapping: Using a chiral base to selectively remove one of the α-protons, followed by reaction with an electrophile.
Catalytic asymmetric synthesis: Employing a chiral catalyst to direct the formation of one enantiomer over the other during the synthesis of the main carbon skeleton.
Enzymatic resolution: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.
Once synthesized, these chiral derivatives could serve as valuable building blocks for the construction of complex, stereochemically defined molecules, which are often required in the pharmaceutical and agrochemical industries.
Investigation of Novel Environmental Remediation Strategies Involving Degradation Pathways
Organosulfur compounds are present in the environment from both natural and industrial sources. Understanding the degradation pathways of this compound is essential for assessing its environmental fate and for developing potential remediation strategies.
Future research should investigate both biotic and abiotic degradation mechanisms.
Biotic Degradation: Studies could focus on identifying microorganisms capable of metabolizing this compound. The key steps would likely involve the oxidation of the sulfur atom to a sulfoxide and then a sulfone, which are generally more water-soluble and susceptible to further breakdown.
Abiotic Degradation: Research into photolytic and oxidative degradation pathways is also crucial. Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, could be explored for their effectiveness in breaking down this compound in contaminated water sources.
By elucidating these degradation pathways, it may be possible to design novel bioremediation or chemical remediation technologies specifically tailored to this class of compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[(2-Methylpropyl)sulfanyl]propan-2-one, and how are intermediates optimized?
- Methodological Answer : The synthesis typically involves two steps:
Formation of the sulfanyl intermediate : Reacting 2-methylpropane-1-thiol with a halogenated precursor (e.g., propan-2-one derivatives) under basic conditions.
Coupling reaction : The intermediate is coupled with a ketone-bearing moiety, often using nucleophilic substitution or condensation reactions.
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) are adjusted to minimize side products. For example, using anhydrous solvents and inert atmospheres improves yield .
Q. How can researchers purify and characterize this compound effectively?
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) are standard methods.
- Characterization :
- NMR : H and C NMR confirm the sulfanyl group’s integration and ketone position.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 174.28 g/mol for CHOS).
- IR Spectroscopy : Peaks near 1700 cm indicate the ketone carbonyl group .
Q. What are the key physicochemical properties of this compound for experimental design?
- Lipophilicity : The sulfanyl and methylpropyl groups enhance hydrophobicity, influencing solvent selection (e.g., DMSO for solubility).
- Stability : Susceptible to oxidation; stored under nitrogen at -20°C.
- pH Sensitivity : The thioether group is stable in neutral to slightly acidic conditions but degrades in strong bases .
Advanced Research Questions
Q. How does the positioning of substituents affect the biological activity of this compound analogs?
- Methodological Answer :
- Structural Modifications : Synthesize analogs with fluorophenyl or chlorophenyl groups at varying positions.
- Activity Testing : Compare antimicrobial efficacy (e.g., MIC assays against Staphylococcus aureus). For instance, fluorination at the ortho position enhances target binding due to electron-withdrawing effects .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on reactivity .
Q. What advanced analytical techniques resolve contradictions in reported biological data for this compound?
- Case Study : Conflicting reports on antimicrobial activity may arise from differences in bacterial strains or assay conditions.
- Resolution :
Replicate Studies : Use standardized CLSI protocols for MIC testing.
Synchrotron XRD : Resolve crystal structures to confirm compound integrity.
Metabolomic Profiling : Identify off-target interactions in bacterial pathways .
Q. How can researchers investigate the metabolic stability of this compound in in vitro models?
- Protocol :
Hepatic Microsome Assays : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS/MS.
CYP450 Inhibition Screening : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4).
Metabolite Identification : Use high-resolution MS to detect sulfoxide or sulfone derivatives .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
- Chiral Resolution :
- Chiral HPLC : Use columns with cellulose-based stationary phases.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions.
- Stereochemical Analysis : Circular Dichroism (CD) spectroscopy confirms enantiopurity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
